5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione
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Overview
Description
5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 3-methylthiophene-2-carboxylic acid with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorous oxychloride, and requires heating to facilitate the formation of the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
- 5-(3-Methylphenyl)imidazolidine-2,4-dione
- 5-(3-Chlorophenyl)imidazolidine-2,4-dione
Uniqueness
5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C8H8N2O2S |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2S/c1-4-2-3-13-6(4)5-7(11)10-8(12)9-5/h2-3,5H,1H3,(H2,9,10,11,12) |
InChI Key |
QQIAWYFWXYTOMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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